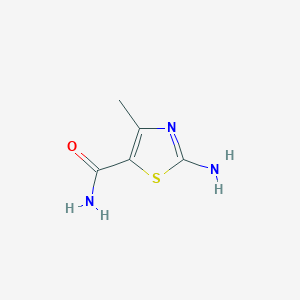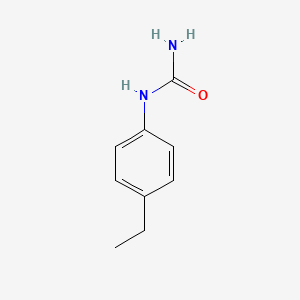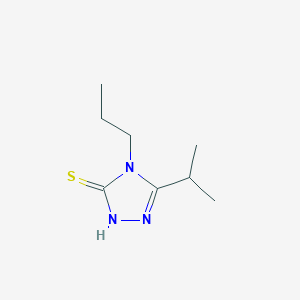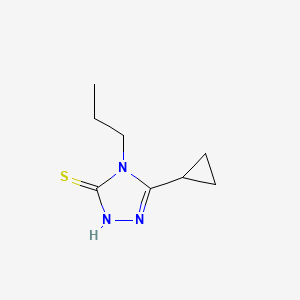
2-Amino-4-methyl-thiazole-5-carboxylic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methyl-thiazole-5-carboxylic acid amide is a heterocyclic compound featuring a thiazole core, which is a common structure in various bioactive molecules and pharmaceuticals. The thiazole ring, consisting of sulfur and nitrogen atoms, confers a unique set of chemical and physical properties that make this compound an interesting subject for research in organic and medicinal chemistry.
Synthesis Analysis
The synthesis of heterocyclic compounds like 2-Amino-4-methyl-thiazole-5-carboxylic acid amide often involves the use of precursors such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which are versatile building blocks for constructing diverse heterocycles, including thiazoles (Gomaa & Ali, 2020). The methodology may leverage reactivity patterns that enable the formation of the thiazole ring under mild reaction conditions, facilitating the incorporation of various functional groups into the core structure.
Molecular Structure Analysis
Thiazole derivatives, including 2-Amino-4-methyl-thiazole-5-carboxylic acid amide, exhibit interesting molecular structures that can engage in a range of non-covalent interactions, such as hydrogen bonding and π-π interactions. These features are crucial for their binding with biological targets and their integration into supramolecular assemblies. For example, gold(I) compounds with thiazole-derived ligands demonstrate the importance of aurophilic and hydrogen bonding interactions in forming supramolecular structures (Tiekink, 2014).
Chemical Reactions and Properties
Thiazole compounds are reactive towards a variety of chemical transformations, enabling the synthesis of a wide range of derivatives with potential biological activities. The functional groups present in these molecules, such as the amide moiety, participate in reactions that can alter their chemical properties significantly, leading to compounds with diverse activities (GobalaKrishnan et al., 2019).
Wissenschaftliche Forschungsanwendungen
1. Anticancer Drug Development
- Application : 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
- Methods : The development of these compounds involves various chemical reactions and testing their efficacy on different cancer cell lines .
- Results : Some 2-aminothiazole derivatives have shown promising results in inhibiting the growth of cancer cells .
2. Antimicrobial Activity
- Application : 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .
- Methods : The compounds were tested using the broth microdilution method against various bacteria and yeast .
- Results : Some of the compounds showed promising antimicrobial activity .
3. Anti-inflammatory Agent
- Application : 2-aminothiazole derivatives have shown anti-inflammatory activities .
- Methods : The compounds are synthesized and tested for their anti-inflammatory properties .
- Results : Some 2-aminothiazole derivatives have shown promising results in reducing inflammation .
4. Antioxidant Activity
- Application : 2-aminothiazole derivatives have shown antioxidant activities .
- Methods : The compounds are synthesized and tested for their antioxidant properties .
- Results : Some 2-aminothiazole derivatives have shown promising results in reducing oxidative stress .
5. Antiviral Activity
- Application : 2-aminothiazole derivatives have shown antiviral activities .
- Methods : The compounds are synthesized and tested for their antiviral properties .
- Results : Some 2-aminothiazole derivatives have shown promising results in inhibiting viral replication .
6. Treatment of Hyperthyroidism
- Application : 2-aminothiazole can be used as a thyroid inhibitor in the treatment of hyperthyroidism .
- Methods : The compound is administered to patients with hyperthyroidism .
- Results : 2-aminothiazole has shown effectiveness in reducing the symptoms of hyperthyroidism .
7. Anticonvulsant Activity
- Application : 2-aminothiazole derivatives have shown anticonvulsant activities .
- Methods : The compounds are synthesized and tested for their anticonvulsant properties .
- Results : Some 2-aminothiazole derivatives have shown promising results in controlling seizures .
8. Antidiabetic Activity
- Application : 2-aminothiazole derivatives have shown antidiabetic activities .
- Methods : The compounds are synthesized and tested for their antidiabetic properties .
- Results : Some 2-aminothiazole derivatives have shown promising results in controlling blood sugar levels .
9. Antihypertensive Activity
Safety And Hazards
Zukünftige Richtungen
The 2-aminothiazole scaffold, which “2-Amino-4-methyl-thiazole-5-carboxylic acid amide” is a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research may focus on the development of novel 2-aminothiazole derivatives with enhanced anticancer activity .
Eigenschaften
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-2-3(4(6)9)10-5(7)8-2/h1H3,(H2,6,9)(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAXMXNQWKHRMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-thiazole-5-carboxylic acid amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)
